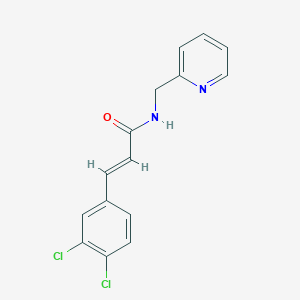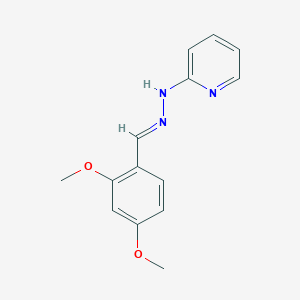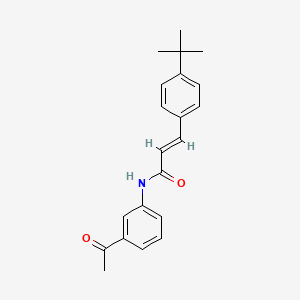
3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide, also known as CPDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDA is a member of the acrylamide family, which is known for its diverse range of biological and chemical properties. In
作用机制
The mechanism of action of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of enzymatic activity through the formation of a covalent bond between the active site of the enzyme and the acrylamide moiety of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide. This covalent bond disrupts the normal function of the enzyme, leading to a decrease in neurotransmitter levels in the brain.
Biochemical and Physiological Effects
3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the regulation of neurotransmitter levels in the brain. In vivo studies have shown that 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide can cross the blood-brain barrier and accumulate in the brain, suggesting that it may have potential therapeutic applications for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide is its potent inhibitory activity against several enzymes involved in the regulation of neurotransmitter levels in the brain. This makes 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide a valuable tool for the development of drugs for the treatment of several neurological disorders. However, one of the main limitations of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide is its potential toxicity. 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide is a member of the acrylamide family, which is known to exhibit neurotoxicity and carcinogenicity. Therefore, caution should be exercised when handling 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide in the laboratory.
未来方向
There are several future directions for research on 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide. One area of research is the development of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide-based drugs for the treatment of neurological disorders. Another area of research is the investigation of the mechanism of action of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide, which could lead to the development of more potent and selective inhibitors of enzymes involved in the regulation of neurotransmitter levels in the brain. Additionally, the potential toxicity of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide should be further investigated to ensure its safe use in laboratory experiments.
合成方法
The synthesis of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide involves the reaction between 3-chlorophenyl isocyanate and 2,5-dichlorophenyl amine in the presence of a base catalyst. The reaction proceeds through an isocyanate-amine coupling reaction to form the final product, 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide. The yield of the reaction can be optimized by adjusting the reaction conditions, such as temperature, catalyst concentration, and reaction time.
科学研究应用
3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the main applications of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide is in the field of drug discovery. 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitter levels in the brain and are targets for the development of drugs for the treatment of several neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO/c16-11-3-1-2-10(8-11)4-7-15(20)19-14-9-12(17)5-6-13(14)18/h1-9H,(H,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPURPLJOCPPAA-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5714653.png)
![3-chloro-1-(2,3-dichlorophenyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5714659.png)
![2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)


![N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5714718.png)
![3-{[(benzoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5714720.png)

![1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5714729.png)


![methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate](/img/structure/B5714750.png)
![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714759.png)